molecular formula C8H12N2O B15325969 4-(Aminomethyl)-2-methoxyaniline

4-(Aminomethyl)-2-methoxyaniline

Cat. No.: B15325969
M. Wt: 152.19 g/mol
InChI Key: ITVCZVQGSJCSLW-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-methoxyaniline is an aromatic amine with the molecular formula C₈H₁₀N₂O. Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃) at position 2 and an aminomethyl group (-CH₂NH₂) at position 4. This combination of electron-donating (methoxy) and reactive (aminomethyl) substituents imparts unique chemical properties, including:

  • Enhanced solubility in polar solvents due to the methoxy group.
  • Reactivity in nucleophilic substitution and condensation reactions via the aminomethyl group.
  • Potential applications in pharmaceutical intermediates, dye synthesis, and coordination chemistry .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4-(aminomethyl)-2-methoxyaniline

InChI

InChI=1S/C8H12N2O/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5,9-10H2,1H3

InChI Key

ITVCZVQGSJCSLW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-methoxyaniline typically involves the following steps:

    Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

    Formylation: The amino group is protected by formylation using formic acid and acetic anhydride.

    Aminomethylation: The protected amino group is then subjected to aminomethylation using formaldehyde and a secondary amine.

    Deprotection: Finally, the formyl group is removed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by aminomethylation using continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-methoxyaniline undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Produces nitroso or nitro derivatives.

    Reduction: Yields primary or secondary amines.

    Substitution: Results in various substituted aniline derivatives.

Scientific Research Applications

4-(Aminomethyl)-2-methoxyaniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-methoxyaniline involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(Aminomethyl)-2-methoxyaniline with key analogs:

Compound Name Molecular Formula Substituents Key Features Applications References
This compound C₈H₁₀N₂O -OCH₃ (position 2), -CH₂NH₂ (position 4) Balanced polarity; reactive aminomethyl group Drug intermediates, polymer synthesis Inferred
4-Methoxy-2-methylaniline (m-cresidine) C₈H₁₁NO -OCH₃ (position 4), -CH₃ (position 2) Less reactive; higher lipophilicity Dyes, organic synthesis
4-(1H-Imidazol-1-yl)-2-methoxyaniline C₁₀H₁₁N₃O -OCH₃ (position 2), imidazole (position 4) Heterocyclic nitrogen enhances biological activity Medicinal chemistry, enzyme inhibitors
4-Chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline C₁₁H₁₃ClN₄ -Cl (position 4), imidazole-methyl (position 2) Chloro group increases electrophilicity; imidazole enables target binding Anticancer research
2-Methoxyaniline (o-anisidine) C₇H₉NO -OCH₃ (position 2) Simple structure; known carcinogen Dyes, pigments
Reactivity:
  • The aminomethyl group in this compound enables facile functionalization (e.g., amide bond formation), unlike the inert methyl group in m-cresidine .
  • Chloro-substituted analogs (e.g., 4-Chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline) exhibit higher electrophilicity, favoring nucleophilic aromatic substitution .
Thermal and Physical Properties:
  • m-cresidine has a melting point of 13°C and boiling point of 249°C, whereas the aminomethyl analog likely has altered phase behavior due to hydrogen bonding .

Pharmaceutical Potential

  • Imidazole derivatives (e.g., ) highlight the role of nitrogen-rich substituents in targeting enzymes or receptors. The aminomethyl group in this compound could serve as a linker for prodrug designs .
  • Chloroethyl-containing analogs (e.g., N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline) demonstrate alkylating activity, useful in anticancer therapies .

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